molecular formula C10H19N3O5 B1665301 N6-L-beta-Aspartyl-L-lysine CAS No. 5853-83-8

N6-L-beta-Aspartyl-L-lysine

Cat. No.: B1665301
CAS No.: 5853-83-8
M. Wt: 261.28 g/mol
InChI Key: VNJVIQOAVBMTIB-BQBZGAKWSA-N
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Description

Aspartyllysine (C₁₀H₁₉N₃O₅) is a hydrophilic dipeptide formed by the condensation of aspartic acid and lysine via a peptide bond. It is a product of incomplete protein digestion and is naturally present in wheat, fish, and other nutrient sources . Its molecular structure includes two α-amino acids: aspartic acid (with a carboxyl side chain) and lysine (with an amine side chain), conferring both acidic and basic properties. Aspartyllysine is absorbed through the H+/peptide transporter PepT1 in the intestine and excreted via renal H+/peptide cotransport systems .

Properties

CAS No.

5853-83-8

Molecular Formula

C10H19N3O5

Molecular Weight

261.28 g/mol

IUPAC Name

(2S)-2-amino-6-[[(3S)-3-amino-3-carboxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C10H19N3O5/c11-6(9(15)16)3-1-2-4-13-8(14)5-7(12)10(17)18/h6-7H,1-5,11-12H2,(H,13,14)(H,15,16)(H,17,18)/t6-,7-/m0/s1

InChI Key

VNJVIQOAVBMTIB-BQBZGAKWSA-N

Isomeric SMILES

C(CC[NH3+])C[C@@H](C(=O)[O-])NC(=O)C[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

C(CC[NH3+])CC(C(=O)[O-])NC(=O)CC(C(=O)[O-])[NH3+]

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Asp-Lys
aspartyllysine
beta-aspartyl-epsilon-lysine
N-epsilon-(beta-aspartyl)lysine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aspartyllysine belongs to the dipeptide class, which includes compounds with two α-amino acids linked by a peptide bond. Below is a comparative analysis with functionally or structurally related dipeptides:

Table 1: Structural and Functional Comparison
Compound Molecular Formula Mass (Da) Key Features Biological Role/Application
Aspartyllysine C₁₀H₁₉N₃O₅ 261.278 Hydrophilic; incomplete protein digestion product; absorbed via PepT1 Nutrient absorption, metabolic marker
Lysylphenylalanine C₁₅H₂₃N₃O₃ 293.363 Contains lysine and phenylalanine; inhibits hemoglobin S gelation Antisickling agent
Methyl α-aspartylphenylalaninate C₁₅H₂₀N₂O₅ 308.333 Aspartyl-phenylalanine methyl ester; synthetic sweetener derivative Flavor enhancement (e.g., aspartame analogs)
α-Aspartylarginylvalyl...* C₄₉H₆₉N₁₃O₁₂ 1024.15 Octapeptide; angiotensin I fragment Vasoconstrictive peptide hormone
Advantame Acid C₂₄H₃₀N₂O₇ 458.508 Aspartyl-phenylalanine derivative with methoxy groups High-intensity sweetener

*Abbreviation for α-Aspartylarginylvalyltyrosylisoleucylhistidylprolylphenylalanine.

Key Differences :

Amino Acid Composition: Aspartyllysine contains aspartic acid (acidic) and lysine (basic), whereas lysylphenylalanine combines lysine with phenylalanine (aromatic) . Methyl α-aspartylphenylalaninate and Advantame Acid include phenylalanine with ester or methoxy modifications, enhancing sweetness .

Biological Roles :

  • Aspartyllysine is a metabolic byproduct, while lysylphenylalanine and angiotensin I fragments (e.g., α-Aspartylarginylvalyl...) have specialized roles in antisickling and blood pressure regulation, respectively .

Applications :

  • Aspartyllysine lacks direct pharmacological use but serves as a biomarker for protein metabolism. In contrast, Advantame Acid and its analogs are commercially utilized as sweeteners due to their high potency .

Research Findings and Pharmacological Relevance

Table 2: Experimental Data on Bioactivity
Compound Bioactivity Study Findings Reference Source
Aspartyllysine Detected in urine as a marker of lysinuric protein intolerance; no direct therapeutic use.
Lysylphenylalanine Inhibits hemoglobin S polymerization (IC₅₀ = 2.5 mM); potential for sickle cell anemia therapy.
Advantame Acid 20,000× sweeter than sucrose; stable at high temperatures.
Critical Observations :
  • Aspartyllysine’s hydrophilicity limits its membrane permeability, contrasting with methylated analogs like Advantame Acid, which exhibit enhanced bioavailability .
  • Structural modifications (e.g., esterification in Methyl α-aspartylphenylalaninate) significantly alter solubility and metabolic stability, enabling diverse applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N6-L-beta-Aspartyl-L-lysine
Reactant of Route 2
N6-L-beta-Aspartyl-L-lysine

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